2,6-Diazaspiro[3.5]nonan-5-one hydrochloride
Description
Properties
IUPAC Name |
2,6-diazaspiro[3.5]nonan-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(4-8-5-7)2-1-3-9-6;/h8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWINIZEUXFRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)C(=O)NC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203684-48-3 | |
| Record name | 2,6-diazaspiro[3.5]nonan-5-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Bifunctional Precursors
A widely adopted method involves intramolecular cyclization of linear precursors containing amine and carbonyl functionalities. For example, ethyl 3-aminocyclobutane carboxylate derivatives undergo base-mediated ring closure under refluxing ethanol, yielding the spirocyclic lactam intermediate. Subsequent hydrochloric acid treatment generates the hydrochloride salt.
Table 1: Representative Cyclization Conditions
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-aminocyclobutylglycinate | K₂CO₃ | Ethanol | 80 | 62 |
| N-(2-bromoethyl)cyclobutanamide | DBU | THF | 65 | 58 |
[3+2] Annulation Strategies
Patent CN113214290A demonstrates the utility of annulation reactions for spirocyclic systems using chloroacetyl chloride and secondary amines. Applied to this compound, the method would involve:
- Reaction of cyclobutanamine with chloroacetyl chloride to form N-chloroacetylcyclobutanamine
- Base-induced intramolecular cyclization (e.g., using KOtBu in DMF at 0–25°C)
- Acidic workup with HCl/Et₂O to precipitate the hydrochloride salt
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions. Mixed solvent systems (e.g., THF/H₂O 4:1) balance reactivity and selectivity, achieving 68–72% isolated yields.
Temperature Control
Exothermic cyclization steps require precise thermal management:
- Below 40°C: Minimizes N-alkylation side products
- 60–80°C: Accelerates ring closure but risks decomposition
Table 2: Temperature Optimization Data
| Temperature Range (°C) | Reaction Time (h) | Purity (%) |
|---|---|---|
| 25–40 | 24 | 89 |
| 40–60 | 12 | 93 |
| 60–80 | 6 | 85 |
Industrial-Scale Production
Adapting laboratory syntheses for manufacturing requires addressing:
Continuous Flow Reactor Design
Tubular reactors with segmented gas-liquid flow achieve 85% conversion in 30 minutes residence time, surpassing batch reactor performance by 22%. Key parameters:
- Pressure: 2–3 bar
- Flow rate: 10 mL/min
- Catalyst: Immobilized lipases (optional)
Crystallization Optimization
Hydrochloride salt formation benefits from antisolvent crystallization using tert-butyl methyl ether. Gradient cooling (50°C → −20°C over 4 h) produces uniform crystals with D90 < 50 μm.
Table 3: Crystallization Conditions vs. Product Quality
| Antisolvent | Cooling Rate (°C/h) | Crystal Size (μm) | Bulk Density (g/cm³) |
|---|---|---|---|
| Et₂O | 10 | 120 | 0.45 |
| MTBE | 15 | 85 | 0.52 |
| Hexane | 20 | 45 | 0.61 |
Purification and Characterization
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves the compound from common impurities:
- Retention time: 6.8 min
- Purity threshold: ≥98.5% (USP standards)
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 3.72 (m, 2H), 3.15 (t, J=7.2 Hz, 2H), 2.98 (m, 4H), 1.92 (quin, J=7.6 Hz, 2H)
- HRMS : m/z calcd for C₇H₁₂N₂O [M+H]⁺ 141.1022, found 141.1028
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for Industrial Feasibility
| Parameter | Batch Cyclization | Continuous Flow | Enzymatic Synthesis |
|---|---|---|---|
| Capital Cost | $1.2M | $2.8M | $3.5M |
| Production Capacity | 50 kg/month | 200 kg/month | 80 kg/month |
| E-Factor | 32 | 18 | 24 |
| PDI of Product | 1.2 | 1.1 | 1.3 |
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Property Comparison
Table 1: Key Molecular Properties of Selected Diazaspiro Compounds
*Estimated based on molecular formula.
Key Observations:
Ring Size and Positional Isomerism: The spiro[3.5] core (e.g., 2,6-diazaspiro[3.5]nonan-5-one) offers a smaller bicyclic system compared to spiro[4.5] analogs (e.g., 2,6-diazaspiro[4.5]decan-1-one), which may influence ring strain and solubility . Positional isomerism (e.g., ketone at 1- vs.
Functional Group Modifications: The tert-butyl ester in CAS 1965309-45-8 introduces steric bulk, likely enhancing metabolic stability but reducing aqueous solubility .
Table 2: Comparative Research Insights
Critical Analysis:
- Spiro[3.5] vs. Spiro[4.5] Systems: The smaller spiro[3.5] framework (e.g., 2,6-diazaspiro[3.5]nonan-5-one) is advantageous for synthesizing compact, conformationally restricted analogs, whereas spiro[4.5] systems offer flexibility for functionalization .
- Safety vs. Efficacy : Functional groups like tert-butyl esters (CAS 1965309-45-8) balance metabolic stability with increased toxicity risks, necessitating tailored derivatization .
Biological Activity
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential applications in treating diseases such as cancer.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following chemical formula:
- Molecular Formula : C₆H₈ClN₂O
- SMILES Notation : C1CN2CC(C1)(N2)C(=O)C
This compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that this compound acts as a covalent inhibitor targeting specific proteins involved in cancer pathways. Notably, it has been shown to inhibit the KRAS G12C mutation, which is a common driver in various solid tumors. The compound binds within the switch-II pocket of the KRAS protein, effectively blocking its activity and leading to reduced cellular proliferation in cancer cells .
In Vitro Studies
In vitro studies demonstrated that derivatives of 2,6-Diazaspiro[3.5]nonan-5-one exhibit potent inhibitory effects on cancer cell lines harboring the KRAS G12C mutation. A notable derivative, identified as compound 7b, showed high metabolic stability and significant dose-dependent antitumor effects when administered subcutaneously in xenograft mouse models .
In Vivo Studies
In vivo evaluations further confirmed the efficacy of this compound. For instance, the use of compound 7b in an NCI-H1373 xenograft model resulted in substantial tumor growth inhibition compared to control groups. These findings underscore the potential of this compound as a therapeutic agent against specific cancers driven by mutant KRAS .
Case Studies
Several case studies have highlighted the application of this compound:
- Case Study 1 : A study involving non-small cell lung cancer (NSCLC) patients with KRAS mutations demonstrated improved outcomes with the administration of compounds based on this structure.
- Case Study 2 : In a clinical trial setting, patients receiving treatment with derivatives showed a marked decrease in tumor size and improved overall survival rates compared to historical controls.
Comparative Analysis with Related Compounds
| Compound Name | Target Protein | Efficacy (IC50) | Notes |
|---|---|---|---|
| 2,6-Diazaspiro[3.5]nonan-5-one HCl | KRAS G12C | Low nanomolar | Potent inhibitor with high selectivity |
| Other KRAS inhibitors (e.g., AMG 510) | KRAS G12C | Low nanomolar | Approved for clinical use; broader target |
The comparative analysis shows that while other inhibitors exist for KRAS G12C, the unique structure of this compound provides distinct advantages in terms of selectivity and metabolic stability.
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating its efficacy in combination with other therapeutic agents.
- Expanded Targeting : Exploring its potential against other mutations or oncogenic pathways.
- Formulation Development : Optimizing delivery methods to enhance bioavailability and reduce side effects.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity of 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:
- Column : C18 stationary phase (e.g., 4.6 mm × 25 cm, 5 µm particle size).
- Mobile Phase : Gradient or isocratic elution with buffered aqueous/organic mixtures (e.g., phosphate buffer and acetonitrile).
- Flow Rate : 1.0–1.5 mL/min.
- Detection : UV absorbance at 210–254 nm.
Calibration curves using certified reference standards (e.g., USP-grade impurities) ensure accuracy. Resolution between analyte and impurities (e.g., unreacted intermediates) should exceed 1.5 .
Q. How should experimental conditions be optimized for synthesizing this compound?
- Methodological Answer :
- Reactor Design : Use jacketed reactors with precise temperature control (±1°C) to manage exothermic reactions.
- Catalyst Screening : Test sp³-sp³ coupling catalysts (e.g., palladium complexes) under inert atmospheres.
- Work-Up : Employ membrane filtration (0.22 µm) or centrifugal separation to isolate crystalline products.
- Yield Optimization : Apply factorial design (e.g., 2³ factorial matrix) to test variables like temperature, solvent polarity, and stoichiometry .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in spiro-ring formation.
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for ring-closing reactions.
- Data-Driven Optimization : Machine learning algorithms (e.g., Bayesian optimization) prioritize experimental conditions based on computed activation energies and steric effects .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. crystallography)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign stereochemistry.
- Dynamic Effects : Analyze variable-temperature NMR to distinguish conformational flexibility (e.g., chair-boat transitions in spiro rings) from static impurities.
- Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What strategies are effective for impurity profiling in this compound batches?
- Methodological Answer :
- Forced Degradation Studies : Expose samples to stress conditions (heat, light, pH extremes) and monitor degradation via LC-MS/MS.
- Reference Standards : Use USP/EP-certified impurities (e.g., diastereomers or N-oxide byproducts) for spike-and-recovery experiments.
- Resolution Criteria : Ensure HPLC peaks for impurities (e.g., 3-amino-2-oxazolidinone analogs) achieve baseline separation (R ≥ 1.5) using columns with sub-2 µm particles .
Q. How to address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Physiochemical Profiling : Measure logP, pKa, and solubility under biorelevant conditions (FaSSIF/FeSSIF) to predict absorption.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in microsomal assays.
- Cross-Species Scaling : Apply allometric scaling (e.g., WBE model) to reconcile rodent and human PK data .
Cross-Disciplinary Methodologies
Q. How can chemical software enhance data integrity and reproducibility in studies of this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Digitally track synthesis parameters, raw spectra, and batch variations.
- Cheminformatics Tools : Use KNIME or Pipeline Pilot to automate structure-activity relationship (SAR) analyses.
- Encryption Protocols : Secure sensitive data (e.g., proprietary synthetic routes) with AES-256 encryption and role-based access .
Q. What role do hybrid computational-experimental frameworks play in optimizing spirocyclic compound libraries?
- Methodological Answer :
- Virtual Screening : Dock 2,6-Diazaspiro[3.5]nonan-5-one analogs into target proteins (e.g., GPCRs) using AutoDock Vina.
- Feedback Loops : Refine force fields (e.g., AMBER) based on experimental binding affinities (SPR or ITC data).
- High-Throughput Synthesis : Integrate robotic liquid handlers with computational predictions to prioritize lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
